Magnesium;dioxido(oxo)titanium

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Magnesium;dioxido(oxo)titanium, with the IUPAC name calcium;dioxido(oxo)titanium, corresponds to the chemical formula CaTiO₃ (calcium titanate). This compound belongs to the perovskite family of materials, characterized by the general formula ABO₃, where A is a divalent cation (e.g., Ca²⁺, Ba²⁺) and B is a tetravalent transition metal (e.g., Ti⁴⁺). Calcium titanate is a stable oxide with applications in ceramics, electronics, and materials science, though specific uses are less frequently documented compared to its analogs like barium titanate . Key identifiers include:

- PubChem CID: 16212381

- EC Number: 234-988-1

- SMILES: [Ca+2].[O-]Ti=O

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;dioxido(oxo)titanium can be synthesized through various methods. One common approach involves the reaction of titanium dioxide with magnesium oxide at high temperatures. This process typically requires a controlled atmosphere to prevent unwanted side reactions. The reaction conditions often include temperatures ranging from 800°C to 1200°C and an inert gas environment to ensure the purity of the product .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactors and precise control of reaction parameters. The use of high-purity raw materials and advanced purification techniques is crucial to achieve the desired product quality. The industrial production process may also include steps such as milling, calcination, and sintering to enhance the material’s properties .

Chemical Reactions Analysis

CO₂ Insertion and Carbonate Formation

MgO₃Ti demonstrates reversible CO₂ binding under specific conditions, forming carbonate complexes. This reaction is highly dependent on the countercation environment and steric factors:

-

Reaction :

MgO3Ti+CO2→Mg(CO3)Ti+H2O(in THF or Et2O) -

Mechanism :

The terminal oxo ligand on titanium reacts with CO₂, forming a μ-carbonate intermediate. Magnesium stabilizes the carbonate through covalent interactions, as evidenced by elongated Ti–O bonds (1.7563 Å → 1.841 Å) and Mg–O distances (1.9179 Å → 2.179 Å) post-reaction . -

Kinetics :

Reaction rates vary with countercation size; smaller cations (e.g., Li⁺) enhance CO₂ affinity compared to bulkier analogs (e.g., K⁺) .

Table 1: Structural Parameters During CO₂ Binding

| Parameter | Pre-Reaction | Post-Reaction (Carbonate) |

|---|---|---|

| Ti–O bond length (Å) | 1.7563 | 1.841 |

| Mg–O bond length (Å) | 1.918 | 2.179–2.263 |

| C–O bond length (Å) | – | 1.222–1.257 |

| Coordination Geometry | Disphenoidal | Bidentate (κ²O,O’) |

Redox Behavior and Electron Transfer

The titanium center in MgO₃Ti participates in redox processes, often mediated by magnesium’s Lewis acidity:

-

Reduction with NaBEt₃H :

Ti4++e−→Ti3+(via electron spillover from Co–H species)[6]

MgO₃Ti undergoes partial reduction, generating Ti³⁺ species:This electron-rich state enhances catalytic activity in hydrogenation reactions .

-

Oxidation with Ferrocenium :

Ti³⁺ centers in reduced MgO₃Ti are reoxidized to Ti⁴⁺, confirmed by ferrocene quantification (2.07 ± 0.11 equiv) .

Thermal Decomposition

At elevated temperatures (>1000°C), MgO₃Ti dissociates into constituent oxides:

MgO3TiΔMgO+TiO2

This process is critical in ceramic and composite material synthesis .

Key Research Findings:

-

Countercation Effects : Smaller cations (Li⁺, Mg²⁺) strengthen CO₂ binding by reducing steric hindrance and enhancing Lewis acidity .

-

Electronic Modulation : Ti³⁺ species in reduced MgO₃Ti improve catalytic performance by donating electron density to supported metal centers .

-

Structural Flexibility : The μ-oxo bridge allows dynamic bond reorganization during reactions, enabling diverse coordination geometries .

Scientific Research Applications

Biomedical Applications

1.1 Bone Cement Enhancement

Recent studies have demonstrated that incorporating nanoparticles of magnesium oxide and titanium dioxide into bone cement can significantly improve its mechanical properties. A study evaluated the effects of different ratios of MgO and TiO₂ nanoparticles on the physical characteristics of hip joint bone cement. The findings indicated:

- Compression Strength : Increased by 2.8% with the addition of 0.5% MgO and 1.5% TiO₂.

- Hardness : Improved by 1.89% under similar conditions.

- Bending Strength : Enhanced by 0.35% when using 1.5% MgO and 0.5% TiO₂ .

These enhancements are attributed to the better osteoblast adhesion and antibacterial properties provided by MgO, alongside the improved mechanical qualities conferred by TiO₂.

1.2 Coatings for Magnesium Alloys

Magnesium alloys are increasingly used in biodegradable implants due to their biocompatibility and mechanical properties similar to bone. The application of titanium dioxide coatings on these alloys has shown promising results:

- Corrosion Resistance : Coated magnesium alloys exhibited significantly lower corrosion rates compared to uncoated samples.

- Cytocompatibility : TiO₂ coatings improved cell adhesion and reduced hemolysis, indicating better compatibility with biological tissues .

These coatings help regulate degradation rates, making them suitable for long-term applications in orthopedic devices.

Environmental Applications

2.1 Water Purification

Magnesium oxide has been utilized in water purification processes due to its ability to interact with organic matter in aqueous solutions. It aids in:

- Adsorption : Facilitating the removal of contaminants through interactions with clay and polymer surfaces.

- pH Adjustment : Modifying the pH levels in various environmental applications, enhancing the efficiency of water treatment processes .

The incorporation of MgO in water treatment systems can lead to improved removal rates of pollutants, making it a valuable material for environmental remediation efforts.

Industrial Applications

3.1 Manufacturing and Material Science

Magnesium dioxido(oxo)titanium finds utility in various manufacturing processes:

- Construction Materials : Used as an alternative to lime in Portland cement production due to its high thermal stability.

- Pigments : Acts as a substitute for titanium oxides in white pigments, offering cost-effective solutions without compromising quality .

These applications highlight the versatility of magnesium dioxido(oxo)titanium in enhancing material properties across different industrial sectors.

Data Summary Table

Mechanism of Action

The mechanism by which magnesium;dioxido(oxo)titanium exerts its effects is primarily related to its unique structure and the presence of oxo ligands. These ligands stabilize high oxidation states of titanium, allowing the compound to participate in various catalytic and redox reactions. The molecular targets and pathways involved include interactions with organic substrates and the promotion of electron transfer processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

Barium Titanate (BaTiO₃)

Barium titanate (BaTiO₃ ) is a ferroelectric perovskite widely used in capacitors, thermistors, and piezoelectric devices due to its high dielectric constant and spontaneous polarization. Key distinctions from CaTiO₃ include:

- IUPAC Name : barium(2+); oxygen(2-); titanium(4+)

- PubChem CID : 6101006

- EC Number : 234-975-0

- Applications : Dominates electronic ceramics, PTC thermistors, and multilayer capacitors due to its ferroelectricity at room temperature .

Strontium Titanate (SrTiO₃)

Strontium titanate (SrTiO₃) is a paraelectric perovskite at room temperature, with applications in high-voltage capacitors, superconductors, and photocatalytic systems. Notably, its nanoparticles exhibit high surface area and optoelectronic tunability:

- IUPAC Name : strontium dioxido(oxo)titanium

- CAS Number : 12060-59-2

- Nanoparticle Properties: Black spherical particles with enhanced surface reactivity, used in advanced coatings and energy storage .

Magnesium Zirconate (MgZrO₃)

Substituting titanium with zirconium alters thermal and mechanical properties:

- IUPAC Name : magnesium;dioxido(oxo)zirconium

- PubChem CID : 16212530

Data Table: Comparative Analysis

Research Findings and Functional Insights

- Photocatalytic Activity: Titanium(IV)-oxo clusters (TOCs) with fluorene-carboxylate ligands exhibit photocatalytic and antimicrobial properties, driven by reactive oxygen species (ROS) generation .

- Structural Impact : The A-site cation size (Ca²⁺: 1.34 Å, Ba²⁺: 1.61 Å, Sr²⁺: 1.44 Å) influences perovskite distortion, directly affecting dielectric and ferroelectric responses. BaTiO₃’s larger cation stabilizes polar distortions, enabling room-temperature ferroelectricity .

- Safety and Handling : Exposure limits for titanium-containing compounds (e.g., 5.0 mg/m³ for a magnesium-potassium-titanium hydroxide complex) suggest cautious handling, though CaTiO₃-specific data are sparse .

Q & A

Basic Research Questions

Q. What methodologies are effective for synthesizing titanium oxo clusters (TOCs) with controlled nuclearity and architecture?

- Methodology : Utilize bridging ligands (e.g., aromatic carboxylates) to organize {Ti₆} clusters into 1D, 2D, or 3D frameworks. For example, rigid ligands like 9-hydroxy-9-fluorenecarboxylate stabilize [Ti₄O] and [Ti₆O₄] clusters, enabling precise structural control .

- Key Tools : Single-crystal X-ray diffraction (XRD) for structural validation, and thermogravimetric analysis (TGA) to assess ligand stability.

Q. How can stoichiometric analysis be applied to determine the empirical formula of magnesium oxide in composite systems?

- Methodology : Gravimetric analysis via controlled oxidation of magnesium, measuring mass changes before/after reaction. For example, combusting magnesium in oxygen yields MgO, with stoichiometry verified by mass ratios (Mg:O ≈ 3:2) .

- Error Mitigation : Account for incomplete oxidation or moisture absorption by using inert atmospheres and repeated trials.

Q. What spectroscopic techniques are critical for characterizing the electronic properties of strontium titanate (SrTiO₃) in optoelectronic research?

- Methodology : UV-Vis spectroscopy to measure bandgap energy (~3.2 eV for SrTiO₃), complemented by X-ray photoelectron spectroscopy (XPS) to analyze surface oxidation states .

- Advanced Tip : Pair with density functional theory (DFT) calculations to correlate experimental bandgaps with electronic structure models .

Advanced Research Questions

Q. How to reconcile discrepancies in DFT-predicted vs. experimentally observed bandgaps of Mo-doped TOCs?

- Approach : Include spin-orbit coupling and hybrid functionals (e.g., HSE06) in DFT models. Experimental validation via ultraviolet photoelectron spectroscopy (UPS) improves accuracy .

Q. Methodological Resources

Properties

IUPAC Name |

magnesium;dioxido(oxo)titanium |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Mg.3O.Ti/q+2;;2*-1; |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YVRGRDDGRSFXCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

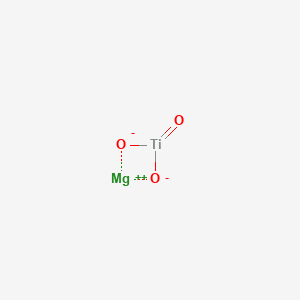

[O-][Ti](=O)[O-].[Mg+2] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

MgO3Ti |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

120.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.